molecular formula C8H3ClF3N B145041 2-Chloro-6-(trifluoromethyl)benzonitrile CAS No. 129604-28-0

2-Chloro-6-(trifluoromethyl)benzonitrile

Cat. No.: B145041
CAS No.: 129604-28-0
M. Wt: 205.56 g/mol
InChI Key: DFPYRBFQHBGIKI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile typically involves the Sandmeyer reaction. This reaction starts with 2-chloro-5-trifluoromethylaniline, which is then reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYRBFQHBGIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446433
Record name 2-chloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-28-0
Record name 2-chloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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